molecular formula C19H25FN2O3 B2824114 tert-Butyl (1R*,4R*)-4-(6-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate CAS No. 1439902-97-2

tert-Butyl (1R*,4R*)-4-(6-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate

Cat. No.: B2824114
CAS No.: 1439902-97-2
M. Wt: 348.418
InChI Key: ZOXSOJRBPNOZFU-SHTZXODSSA-N
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Description

This compound (CAS: 1707367-80-3) is a carbamate derivative featuring a cyclohexyl backbone substituted with a 6-fluoro-1-oxoisoindolin-2-yl group. Its molecular formula is C₁₉H₂₅FN₂O₃, with a molecular weight of 348.418 g/mol . The tert-butyl carbamate group enhances stability and bioavailability, making it a candidate for pharmaceutical intermediates or proteolysis-targeting chimeras (PROTACs) .

Properties

IUPAC Name

tert-butyl N-[4-(5-fluoro-3-oxo-1H-isoindol-2-yl)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O3/c1-19(2,3)25-18(24)21-14-6-8-15(9-7-14)22-11-12-4-5-13(20)10-16(12)17(22)23/h4-5,10,14-15H,6-9,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXSOJRBPNOZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N2CC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl (1R*,4R*)-4-(6-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Molecular Formula : C19H25FN2O3
  • Molar Mass : Approximately 348.41 g/mol
  • Key Functional Groups :
    • Tert-butyl group
    • Cyclohexylcarbamate moiety
    • Fluorinated isoindoline structure

This combination of functional groups suggests a potential for diverse biological activities, particularly in the realm of drug development.

Biological Activity Overview

The biological activity of this compound is primarily linked to its isoindolinone structure, which has been associated with various pharmacological effects:

  • Antitumor Activity : Isoindolinone derivatives have shown promise in cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Anticonvulsant Properties : Some isoindolinone compounds exhibit anticonvulsant effects, making them candidates for epilepsy treatment.
  • Neuroprotective Effects : The cyclohexyl ring may enhance the neuroprotective properties of the compound, potentially aiding in the treatment of neurodegenerative diseases.

Research Findings and Case Studies

Several studies have investigated the biological activities of similar compounds, providing insights into the potential effects of this compound.

Table 1: Comparison of Biological Activities

Compound NameStructure FeaturesNotable Properties
Tert-butyl 4-(5-fluoroisoindolin)carbamateFluorinated isoindolineEnhanced metabolic stability
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamateSimilar carbamate structureExhibits neuroprotective effects
Tert-butyl 4-(2-chloropyrimidin-5-yl)butanoateContains a pyrimidine ringPotential anticancer activity

Synthesis Methods

The synthesis of this compound can be approached through various organic chemistry methods, typically involving:

  • Formation of the Isoindolinone Core : This may involve cyclization reactions using appropriate precursors.
  • Introduction of the Tert-butyl Group : Commonly achieved through alkylation reactions.
  • Fluorination Steps : Utilizing reagents that introduce fluorine into the isoindoline structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Isoindolinone Derivatives

tert-Butyl (1R,4R)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate
  • Key Difference: The fluorine atom is at the 5-position instead of the 6-position on the isoindolinone ring.
  • Impact : Positional isomerism may alter electronic distribution and steric interactions. The 5-fluoro analog (CAS: 1707367-80-3) shares the same molecular formula and weight as the 6-fluoro compound but could exhibit distinct pharmacokinetic properties due to varied dipole moments .
tert-Butyl (1R,4R)-4-(2-fluorobenzamido)cyclohexylcarbamate
  • Structure: Substitutes the isoindolinone group with a 2-fluorobenzamido moiety.
  • Impact: The benzamido group introduces aromaticity and planar geometry, which may enhance π-π stacking in target binding.

Halogen-Substituted Analogs

tert-Butyl (1R,4R)-4-(2-chlorobenzylamino)cyclohexylcarbamate (CAS: 1286274-12-1)
  • Structure: Features a 2-chlorobenzylamino group instead of the isoindolinone ring.
  • Molecular Weight : 338.87 g/mol.
tert-Butyl (1R,4R)-4-(2-bromobenzamido)cyclohexylcarbamate (CAS: 1286275-26-0)
  • Structure : Contains a 2-bromobenzamido substituent.
  • Molecular Weight : 397.31 g/mol.
  • Impact : Bromine’s higher molecular weight and lipophilicity could prolong half-life but increase toxicity risks .

Cycloalkyl and Aliphatic Substitutions

tert-Butyl (1R,4R)-4-(cyclopentylamino)cyclohexylcarbamate (CAS: 1286273-61-7)
  • Structure: Replaces the isoindolinone with a cyclopentylamino group.
  • Molecular Weight : 282.428 g/mol.
  • Reduced polarity may lower solubility .
tert-Butyl (1R,4R)-4-isobutyramidocyclohexylcarbamate (CAS: 1286275-29-3)
  • Structure : Substituted with an isobutyramido group.
  • Molecular Weight : 284.4 g/mol.
  • Impact : The branched aliphatic chain enhances hydrophobicity, favoring passive diffusion across membranes but possibly reducing aqueous solubility .

Heterocyclic and Bicyclic Analogs

tert-Butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate (CAS: 558442-80-1)
  • Structure: Incorporates a tetrahydroquinolinylamino group.
  • Molecular Weight : 345.49 g/mol.
  • Impact: The bicyclic system adds rigidity and aromaticity, which may improve binding affinity to enzymes or receptors requiring planar interactions. The nitrogen in the quinoline ring could participate in hydrogen bonding .

Structural and Functional Comparison Table

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Impacts References
tert-Butyl (1R,4R)-4-(6-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate 6-fluoro-isoindolinone 348.418 Electronegative F enhances target interaction
tert-Butyl (1R,4R)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate 5-fluoro-isoindolinone 348.418 Positional isomerism alters dipole distribution
tert-Butyl (1R,4R)-4-(2-chlorobenzylamino)cyclohexylcarbamate 2-chloro-benzylamino 338.87 Increased hydrophobicity; metabolic instability
tert-Butyl (1R,4R)-4-(cyclopentylamino)cyclohexylcarbamate cyclopentylamino 282.428 Conformational rigidity improves selectivity
tert-Butyl (1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexylcarbamate tetrahydroquinolinylamino 345.49 Bicyclic structure enhances planar interactions

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